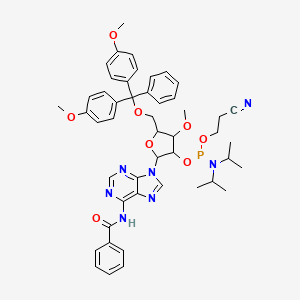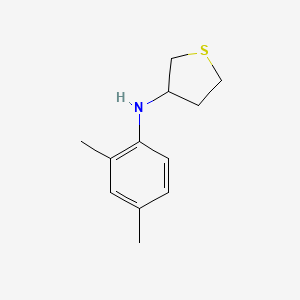
N-(2,4-dimethylphenyl)thiolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimetilfenil)tiolan-3-amina es un compuesto orgánico con la fórmula molecular C({12})H({17})NS. Se caracteriza por un anillo de tiolán unido a un grupo amina, que está sustituido adicionalmente con un grupo 2,4-dimetilfenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2,4-dimetilfenil)tiolan-3-amina típicamente implica los siguientes pasos:
Formación del Anillo de Tiolán: El anillo de tiolán se puede sintetizar mediante la ciclización de un diol adecuado con un dihaluro en condiciones básicas.
Aminación: El anillo de tiolán se somete luego a aminación utilizando amoníaco o una fuente de amina en presencia de un catalizador.
Sustitución con el Grupo 2,4-Dimetilfenilo: El paso final implica la sustitución del grupo amina con el grupo 2,4-dimetilfenilo, lo que se puede lograr mediante una reacción de sustitución aromática nucleófila.
Métodos de Producción Industrial
En un entorno industrial, la producción de N-(2,4-dimetilfenil)tiolan-3-amina puede involucrar:
Reactores de Flujo Continuo o por Lotes: Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de los reactivos.
Catalizadores: El uso de catalizadores como el paladio o el níquel puede mejorar la eficiencia de las reacciones de aminación y sustitución.
Purificación: El producto final se purifica mediante técnicas como la recristalización, la destilación o la cromatografía para lograr la pureza deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2,4-dimetilfenil)tiolan-3-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El anillo de tiolán se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para formar tioles o aminas correspondientes.
Sustitución: El grupo amina puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA).
Agentes Reductores: Hidruro de litio y aluminio (LiAlH(_4)), borohidruro de sodio (NaBH(_4)).
Reactivos de Sustitución: Haluros, agentes alquilantes.
Productos Principales
Oxidación: Sulfoxidos, sulfonas.
Reducción: Tioles, aminas secundarias.
Sustitución: Diversas aminas sustituidas dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
N-(2,4-dimetilfenil)tiolan-3-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual N-(2,4-dimetilfenil)tiolan-3-amina ejerce sus efectos implica:
Blancos Moleculares: El compuesto puede interactuar con enzimas o receptores específicos en sistemas biológicos.
Vías: Puede modular varias vías bioquímicas, lo que lleva a sus actividades biológicas observadas.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2,4-dimetilfenil)tiolan-2-amina
- N-(2,4-dimetilfenil)tiolan-4-amina
- N-(2,4-dimetilfenil)tiazolidin-3-amina
Singularidad
N-(2,4-dimetilfenil)tiolan-3-amina es único debido a su patrón de sustitución específico y la presencia del anillo de tiolán, que confiere propiedades químicas y biológicas distintas en comparación con sus análogos.
Esta descripción general detallada proporciona una comprensión integral de N-(2,4-dimetilfenil)tiolan-3-amina, cubriendo su síntesis, reacciones, aplicaciones y mecanismos de acción.
Propiedades
Fórmula molecular |
C12H17NS |
|---|---|
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-9-3-4-12(10(2)7-9)13-11-5-6-14-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |
Clave InChI |
WRCWALGOAQAIIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC2CCSC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol](/img/structure/B12105150.png)

![(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12105159.png)

![[20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B12105176.png)
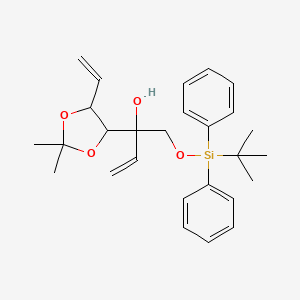

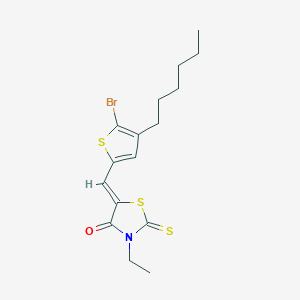

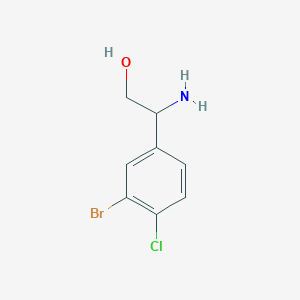

![1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)

